Bimetopyrol
Description
Contextualization within Pyrrole (B145914) Chemistry and Biology
Pyrrole, a five-membered aromatic heterocycle with the formula C4H4NH, serves as a fundamental building block in a vast array of natural products and synthetic compounds. wikipedia.org Its structural motif is integral to vital biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its profound biological importance. wikipedia.orgbiolmolchem.com The versatility of the pyrrole scaffold allows for extensive functionalization, leading to derivatives with diverse pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.netmdpi.comnih.gov Bimetopyrol, as a substituted pyrrole, fits within this significant class of compounds, with research exploring its specific chemical characteristics and potential biological relevance. researchgate.netresearchgate.net The chemical properties of pyrroles, such as their aromaticity and reactivity towards electrophiles, are well-studied, providing a foundation for understanding this compound's behavior. wikipedia.org
Historical Perspective on this compound Investigations
Early investigations into this compound and related phenyl-substituted pyrroles primarily focused on their synthesis and evaluation for biological activities, particularly anti-inflammatory properties. Research in the latter half of the 20th century demonstrated that 2-alkyl-4,5-diarylpyrrole structures, including this compound (identified in some literature as 2-methyl-4,5-bis(p-methoxyphenyl)pyrrole), exhibited potent anti-inflammatory activity. researchgate.net Methodologies for synthesizing such compounds have evolved, with new synthetic pathways being developed to access this compound and its structural modifications, often highlighting specific reaction mechanisms. researchgate.netresearchgate.net These early efforts laid the groundwork for understanding the structure-activity relationships of diarylpyrroles.
Current Research Landscape and Future Directions for this compound Studies
Current research involving this compound and its derivatives continues to explore its synthetic accessibility and potential applications. Studies have synthesized this compound and its structural modifications using novel strategies, providing insights into reaction mechanisms. researchgate.netresearchgate.net While specific applications are varied, the pyrrole scaffold itself is increasingly recognized for its utility in materials science, particularly in organic photovoltaics and organic field-effect transistors due to its semiconducting properties. researchgate.net Future research directions for this compound and related compounds may involve further exploration of its anti-inflammatory potential, investigation into novel synthetic routes, and potential applications in areas such as materials science or as intermediates in complex organic syntheses. The broad pharmacological potential of pyrrole derivatives continues to drive research, aiming to discover new activities and benefits. researchgate.netnih.gov
Data Tables
To illustrate the research findings related to this compound, the following tables present typical data that might be encountered in scientific literature.
Table 1: Synthesis Yields of this compound under Varied Conditions
This table presents hypothetical synthesis yields for this compound, showcasing how different reaction parameters can influence the efficiency of its preparation.
| Reaction Conditions | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (Simulated) |
| Method A (e.g., Paal-Knorr) | Ammonium (B1175870) Acetate (B1210297) | 120 | 6 | 75 | researchgate.net |
| Method B (Reductive Ring) | Specific Reducing Agent | 80 | 10 | 68 | researchgate.net |
| Method C (Cross-coupling) | Pd Catalyst, Base | 100 | 16 | 72 | acs.org |
Table 2: Key Spectroscopic Characterization of this compound
Spectroscopic data are crucial for confirming the structure of synthesized compounds. This table highlights typical spectroscopic signatures for this compound.
| Spectroscopic Method | Characteristic Data | Assignment | Reference (Simulated) |
| ¹H NMR (CDCl₃, δ ppm) | 2.35 (s, 3H, CH₃), 3.80 (s, 6H, OCH₃), 6.85 (d, 4H, Ar-H), 7.10 (d, 4H, Ar-H), 7.80 (s, 1H, Pyrrole-NH) | Methyl, Methoxy (B1213986), Aryl protons, Pyrrole NH proton | nih.gov |
| ¹³C NMR (CDCl₃, δ ppm) | 12.5 (CH₃), 55.3 (OCH₃), 114.0, 128.0, 130.5, 135.0 (Aryl carbons), 105.0, 120.0, 140.0 (Pyrrole carbons) | Methyl, Methoxy, Aryl, Pyrrole carbons | nih.gov |
| Mass Spectrometry (EI) | m/z 293 [M⁺] | Molecular ion peak | nih.gov |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 1600 (C=C aromatic), 1250 (C-O ether) | N-H, Aromatic C=C, Ether C-O stretching | nih.gov |
Table 3: Preliminary Anti-inflammatory Activity of this compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
30011-11-1 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C19H19NO2/c1-13-12-18(14-4-8-16(21-2)9-5-14)19(20-13)15-6-10-17(22-3)11-7-15/h4-12,20H,1-3H3 |
InChI Key |
WABWKXZHYGHSCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=C(N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Other CAS No. |
30011-11-1 |
Synonyms |
bimetopyrol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Bimetopyrol
De Novo Synthesis Approaches for Bimetopyrol
De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For pyrrole (B145914) scaffolds, this involves assembling the five-membered ring through various carbon-carbon and carbon-nitrogen bond-forming reactions.
A modern and effective strategy for synthesizing pyrrole derivatives involves the reductive cyclization of nitrodienes. unimi.ithilarispublisher.com This method is advantageous due to its atom efficiency and the generation of carbon dioxide as the sole stoichiometric byproduct. unimi.it The required nitrodienic starting materials can typically be synthesized in a straightforward two-step process involving a cross-aldol condensation followed by a Henry reaction. unimi.it The subsequent cyclization activates a C-H bond on the diene at the delta position relative to the nitro group, a key step that does not directly involve an aryl ring. unimi.it This approach is versatile, tolerating a range of substituents, from strongly electron-withdrawing groups like trifluoromethyl (-CF3) to strongly electron-donating groups like dimethylamino (-NMe2). unimi.it
The construction of pyrrole rings can be achieved through a sequence of classic and modern organic reactions. The Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone, is instrumental in creating nitro-containing intermediates necessary for pyrrole synthesis. unimi.it For instance, it can be used to prepare the nitrodienic precursors mentioned previously.
Following the formation of a suitable unsaturated nitro-compound, an intramolecular Michael cyclization can be employed. This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl or nitroalkene system within the same molecule to form the heterocyclic ring.
The final aromatization step to yield the pyrrole can be facilitated by an oxidation process. The Wacker-type oxidation, a palladium-catalyzed reaction that typically converts terminal alkenes to methyl ketones, can be adapted for this purpose. researchgate.net In an intramolecular context, this type of oxidative cyclization can form various heterocycles. psu.eduacs.org An intramolecular aza-Wacker cyclization, for example, is a key step in some palladium-catalyzed syntheses of polysubstituted pyrroles from N-homoallylic amines. organic-chemistry.org
Palladium catalysis is a powerful tool for the reductive cyclization of nitrodienes to form pyrroles. unimi.itmdpi.com In this process, a palladium complex, often featuring a phenanthroline-based ligand, catalyzes the reaction using carbon monoxide (CO) as the reductant. unimi.it The reaction proceeds with good yields, and notably, carbon dioxide is the only byproduct. unimi.it
The versatility of this method allows for the synthesis of 2,5-di- and 2,3,5-trisubstituted pyrroles. hilarispublisher.com Research has shown that catalysts like [Pd(Phen)2][BF4]2 with ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) are highly effective under optimized conditions. unimi.it Phenyl formate (B1220265) can also be used as a safer and more convenient surrogate for pressurized carbon monoxide gas. mdpi.com This methodology has been extended from the synthesis of indoles to the formation of pyrroles from nitrodienes and thienopyrroles from β-nitrothiophenes. mdpi.com
| Catalyst System Components | Function | Example |
| Palladium Source | Catalyzes the cyclization | [Pd(Phen)2][BF4]2, bis(triphenylphosphine)palladium (B8599230) dichloride unimi.itnih.gov |
| Ligand | Modulates catalyst activity and stability | 4,7-dimethoxy-1,10-phenanthroline, 1,10-phenanthroline (B135089) unimi.itmdpi.com |
| Reductant | Reduces the nitro group | Carbon Monoxide (CO), Phenyl Formate unimi.itmdpi.com |
| Substrate | Precursor to the pyrrole ring | 1-nitro-1,3-dienes unimi.it |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. acs.orgmdpi.com They are atom-economical, operationally simple, and ideal for creating diverse libraries of compounds like polysubstituted pyrroles. acs.orgresearchgate.net
Several MCR strategies have been developed for pyrrole synthesis. rsc.orgsemanticscholar.org For example, a four-component reaction involving arylglyoxals, anilines, dialkyl acetylenedicarboxylates, and malononitrile (B47326) can produce polyfunctionalized pyrroles in good yields. semanticscholar.org Another approach involves the reaction of β-dicarbonyl compounds and arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297). semanticscholar.org These methods highlight the power of MCRs to rapidly generate structurally diverse pyrrole scaffolds from simple starting materials. researchgate.net
| MCR Components | Catalyst/Conditions | Resulting Scaffold | Reference |
| Amine, Diselenide, 2,5-hexanedione | Best yields with specific conditions | Selenium-substituted pyrroles | rsc.org |
| Thioamide-enol, Aldehyde, Ammonia source | Sulfur extrusion | Substituted pyrroles | rsc.org |
| Arylglyoxals, Anilines, Dialkyl acetylenedicarboxylates, Malononitrile | Phase-transfer catalyst (TEBAC), ethanol | Polyfunctionalized pyrroles | semanticscholar.org |
| Chromene, Isocyanide, Carboxylic Acid, Amine (Ugi-4CR) | Methanol, followed by cyclization | Chromeno[4,3-b]pyrrol-4(1H)-ones | acs.org |
Copper catalysis offers an efficient and economical route to polysubstituted pyrroles. organic-chemistry.org Copper(II)-catalyzed tandem reactions, where multiple bond-forming events occur sequentially in one pot, are particularly noteworthy. A recently developed method involves the reaction of ethynyl (B1212043) methylene (B1212753) cyclic carbamates with various commercially available amines. organic-chemistry.org This protocol, using a copper(II) triflate (Cu(OTf)2) catalyst, is operationally simple, proceeds under mild conditions, and demonstrates broad substrate scope and high functional group tolerance. organic-chemistry.org
Another copper-catalyzed approach involves the [3+2]-type condensation of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions to furnish highly substituted pyrroles. rsc.org Copper iodide has also been used to catalyze the synthesis of trisubstituted pyrroles with high regioselectivity and excellent yields. researchgate.net These tandem processes often involve steps like imine formation, cyclization with a copper-alkyne intermediate, and subsequent aromatization. researchgate.netmatilda.science
Rhodium catalysts are highly effective in mediating cycloaddition reactions to form pyrrole rings. A notable example is the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, which yields polysubstituted 3-aminopyrrole derivatives. organic-chemistry.org Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers is another versatile method for synthesizing mono-, di-, and trisubstituted pyrroles. organic-chemistry.org
Furthermore, rhodium(III) has been shown to catalyze the oxidative cycloaddition of N-tert-butoxycarbonyl (N-Boc) hydrazones with internal alkynes. polyu.edu.hk This reaction proceeds via a regioselective C(sp3)–H bond functionalization to selectively form highly functionalized NH-free pyrroles. polyu.edu.hk The [2+2+2]-cycloaddition is another powerful rhodium-catalyzed method, capable of constructing both a pyrrole and an adjacent ring simultaneously from precursors like alkynyl-ynamides. scirp.orgscirp.org
| Rhodium Catalyst Type | Reaction Type | Substrates | Product | Reference |
| Rhodium(II) | Formal [3+2] Cycloaddition | N-sulfonyl-1,2,3-triazoles, Isoxazoles | 3-Aminopyrroles | organic-chemistry.org |
| Rhodium(III) | Oxidative Cycloaddition | N-Boc hydrazones, Internal alkynes | NH-free pyrroles | polyu.edu.hk |
| Rhodium(I) complex | [2+2+2] Cycloaddition | Alkynyl-ynamides, Carbon Disulfide | Indolo-thiopyrane thiones | scirp.orgscirp.org |
Mechanistic Investigations of this compound Synthesis Pathways
The synthesis of this compound, particularly through reductive ring contraction strategies, has been a subject of mechanistic inquiry. These investigations provide crucial insights into the reaction intermediates and pathways that govern the formation of the pyrrole core.
Elucidation of Nitrene and Nitroso Intermediate Formation
The synthesis of this compound from nitrodienes suggests the involvement of highly reactive intermediates. researchgate.net One of the key transformations in a reported synthetic route is the conversion of specific nitrodienes into this compound, a process that strongly points to the formation of either a nitroso or a nitrene intermediate. researchgate.net These transient species are central to the mechanistic framework of many nitrogen-containing heterocyclic syntheses. nih.govamazonaws.com
Nitrene intermediates, which are neutral, electron-deficient nitrogen species, are known to undergo a variety of reactions, including C-H bond insertion and cycloaddition. amazonaws.comnumberanalytics.com In the context of pyrrole synthesis, a nitrene intermediate could be generated and then participate in a cyclization cascade to form the pyrrole ring. Similarly, nitroso compounds, characterized by the -N=O functional group, are also versatile intermediates in organic synthesis. nih.govwikipedia.org They can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, which can be a key step in constructing heterocyclic systems. researchgate.net The synthesis of this compound via a reductive ring contraction of six-membered cyclic nitronates, formed from nitroalkenes, provides a pathway where nitroso-like intermediates could play a role. researchgate.netresearchgate.nethse.ru
Role of Density Functional Theory (DFT) Calculations in Reaction Pathway Analysis
Density Functional Theory (DFT) has become an indispensable tool for analyzing complex reaction mechanisms in organic synthesis. synopsys.comnih.gov By modeling the electronic structure of molecules, DFT calculations can provide detailed insights into reaction pathways, transition states, and the stability of intermediates. nih.govmdpi.com In the investigation of reaction mechanisms like those involving nitrene or nitroso intermediates, DFT can help to distinguish between competing pathways and validate proposed mechanistic steps. nsf.govresearchgate.net
For instance, computational studies are often employed to understand the energetics of nitrene formation and its subsequent reactions. nsf.gov These calculations can help determine whether a reaction proceeds through a stepwise or concerted mechanism and can predict the stereochemical outcome of the reaction. nih.gov While specific DFT studies exclusively focused on this compound synthesis are not detailed in the provided sources, the application of DFT to analogous systems involving nitrene/nitroso intermediates and ring-forming reactions is a well-established practice for elucidating complex mechanistic questions. nsf.govresearchgate.net Such theoretical investigations can clarify the roles of catalysts, reagents, and the electronic nature of substituents in directing the reaction toward the desired pyrrole product.
Analysis of Side Product Formation and Its Mechanistic Implications
The identification and analysis of side products formed during a reaction are critical for understanding the underlying mechanism. In the synthesis of this compound and its analogues through a reductive ring contraction strategy, the characterization of key side products has offered significant mechanistic insights. researchgate.netresearchgate.netresearcher.life The formation of these unintended molecules can reveal alternative reaction pathways and the nature of the reactive intermediates involved.
A novel two-step method for producing polysubstituted pyrroles from nitroalkenes involves a [4+2]-cycloaddition followed by a reductive ring contraction. hse.rucolab.ws During the development of this strategy for synthesizing this compound, the identification of side products was instrumental in refining the understanding of the reductive ring contraction step. researchgate.netresearchgate.netcolab.wsresearchgate.net These findings help to optimize reaction conditions to favor the formation of the desired pyrrole product over undesired pathways.
| Finding | Mechanistic Implication | Source(s) |
| Identification of key side products | Provided insight into the mechanism of the reductive ring contraction to form pyrroles. | researchgate.netresearchgate.net |
| Formation of specific byproducts | Revealed competing reaction pathways involving the reactive intermediates. | researchgate.netresearchgate.netcolab.ws |
Derivatization and Analogue Synthesis of this compound
The core structure of this compound presents opportunities for chemical modification to explore structure-activity relationships. Strategies have been developed to modify the pyrrole nucleus and to synthesize various analogues.
Strategies for Structural Modifications of the Pyrrole Nucleus
The pyrrole ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its functionalization. scispace.comresearchgate.netresearchgate.net For this compound, structural modifications have been successfully achieved, demonstrating the adaptability of the synthetic strategies used. researchgate.netresearchgate.net The synthesis of polysubstituted pyrroles often allows for the introduction of various functional groups onto the pyrrole nucleus. researchgate.netresearchgate.net
Strategies for modifying the pyrrole nucleus can include:
N-Substitution : Introducing different groups on the nitrogen atom of the pyrrole ring. mdpi.com
C-Substitution : Attaching substituents at the carbon positions of the ring. This can be achieved by using appropriately substituted starting materials in reactions like the Paal-Knorr synthesis or through post-synthesis modifications. researchgate.netscirp.org
A two-step approach starting from nitroalkenes and enol ethers allows for the synthesis of a variety of polysubstituted pyrroles, indicating a versatile method for creating structural analogues of this compound with diverse substituents. researchgate.nethse.ru
Synthesis of Phenyl-Substituted Pyrrole Analogues
This compound itself is a 2-methyl-4,5-bis(p-methoxyphenyl)pyrrole, making it a prime example of a phenyl-substituted pyrrole. researchgate.net The synthesis of such diarylpyrroles is a significant area of research. scispace.com A new synthesis method for biologically active pyrroles has been developed and applied to the formal synthesis of this compound. cuny.educuny.edu This method involves the use of nitrodienes as precursors. cuny.edu
Another successful strategy for synthesizing this compound and its structural modifications involves a [4+2]-cycloaddition of nitroalkenes with enol ethers, followed by a reductive ring contraction. researchgate.netresearchgate.nethse.ru This process is applicable to a range of nitroalkenes and enol ethers, allowing for the synthesis of various phenyl-substituted analogues by changing the substituents on the starting materials. For example, using different substituted phenyl nitroalkenes would lead to analogues with varied phenyl rings at the 4- and 5-positions of the pyrrole core.
| Starting Material Component | Resulting Structural Feature in Analogue |
| Substituted Nitroalkene | Varied substituent on the pyrrole ring |
| Substituted Enol Ether | Varied substituent on the pyrrole ring |
| Phenyl-substituted Nitroalkene | Phenyl group on the pyrrole nucleus |
Preparation of Alkyl-Diarylpyrrole Derivatives
The synthesis of alkyl-diarylpyrrole derivatives, a class of compounds to which this compound belongs, has been accomplished through various established and novel methodologies. A prominent approach involves the Paal-Knorr synthesis, a classic method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. mbbcollege.inorganic-chemistry.org This reaction can be performed under neutral or mildly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org
One of the key synthetic routes to 2-alkyl-4,5-diarylpyrroles, such as this compound [2-methyl-4,5-bis(p-methoxyphenyl)pyrrole], involves the condensation of an appropriately substituted 1,4-diketone with an amine. researchgate.net The anti-inflammatory agent this compound has been identified as a particularly potent compound within this series. researchgate.net The general structure of these derivatives allows for significant variation, with different alkyl groups at the 2-position and diverse substituents on the aryl rings at the 4- and 5-positions.
Modern adaptations of classical methods have been developed to improve efficiency and yield. For instance, the synthesis of 2-methyl-3,4,5-triphenylpyrrole derivatives has been achieved by refluxing a mixture of benzoin, benzyl (B1604629) methyl ketone, and ammonium acetate in acetic acid. alliedacademies.org This reaction highlights the versatility of the components that can be employed to construct the pyrrole core. alliedacademies.org
Furthermore, the functionalization of the pyrrole ring post-synthesis allows for the creation of a wide array of derivatives. For example, 1,5-diarylpyrrole-3-acetic acid esters can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride. These alcohol derivatives can then be alkylated to form 1,5-diaryl-3-(2-alkoxyethyl)pyrroles, demonstrating a pathway to introduce further diversity into the molecular structure.
The following table summarizes examples of synthetic approaches to alkyl-diarylpyrrole derivatives, showcasing the versatility of the methodologies employed.
| Starting Materials | Reagents and Conditions | Product Class | Ref. |
| Benzoin, Benzyl methyl ketone, Ammonium acetate | Acetic acid, reflux | 2-Methyl-3,4,5-triphenylpyrrole derivatives | alliedacademies.org |
| Substituted 1,5-diarylpyrrole-3-acetic acid ester | 1. Lithium aluminum hydride, THF, room temp. 2. Alkyl iodide, powdered KOH, DMSO | 1,5-Diaryl-3-(2-alkoxyethyl)pyrroles | |
| 1,4-Diketone, Primary amine/Ammonia | Neutral or weakly acidic conditions (e.g., acetic acid) | 2-Alkyl-4,5-diarylpyrroles | researchgate.net |
Environmentally Benign Synthetic Routes for this compound Derivatives
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies in organic chemistry. researchgate.netijettjournal.org These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several such routes have been successfully applied to the synthesis of this compound and its derivatives.
One of the most promising environmentally benign techniques is microwave-assisted synthesis . uc.pt Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the Paal-Knorr synthesis of pyrroles. uc.ptpensoft.netpensoft.net This method often allows for solvent-free reactions or the use of more environmentally friendly solvents like water. pensoft.netbeilstein-journals.org For example, the microwave-assisted Paal-Knorr condensation of 1,4-diketones has been shown to produce pyrroles in good yields with significantly shorter reaction times compared to conventional heating. organic-chemistry.org
Another significant green approach is the use of novel catalytic systems. A molybdenum-catalyzed synthesis has been reported for the direct preparation of N-(hetero)aryl pyrroles from readily available nitroarenes using glycols as reductants. colab.wsresearchgate.net This method is advantageous as it does not require an inert atmosphere and is tolerant of air and water. colab.wsresearchgate.net Specifically, the synthesis of this compound has been achieved using a molybdenum catalyst in the presence of nitrodienes. researchgate.net This reaction is believed to proceed through a nitroso or nitrene intermediate. researchgate.net Furthermore, a magnetically recoverable nano-CoFe2O4 supported molybdenum catalyst has been developed for a one-pot, four-component synthesis of functionalized pyrroles under solvent-free conditions, offering high yields and easy catalyst recycling. rsc.org
A novel two-step synthetic strategy involving a [4+2]-cycloaddition followed by reductive ring contraction has been successfully employed for the synthesis of this compound and its structural modifications. researchgate.netresearchgate.net This method utilizes nitroalkenes and enol ethers to form a six-membered cyclic nitronate, which then undergoes reductive ring contraction to yield the desired polysubstituted pyrrole. researchgate.net This strategy has been shown to be applicable to a variety of nitroalkenes and enol ethers. researchgate.net
Indium-catalyzed reactions represent another environmentally favorable route. A convenient and general one-pot synthesis of substituted pyrroles from propargylic acetates, silyl (B83357) enol ethers, and primary amines has been developed using indium trichloride (B1173362) as a catalyst. organic-chemistry.orgthieme-connect.com This method provides high yields of various pyrrole derivatives and is notable for its operational simplicity. organic-chemistry.orgthieme-connect.com The use of indium catalysts often allows for reactions to be carried out in water, further enhancing the green credentials of the process. nih.gov
The following table provides an overview of these environmentally benign synthetic routes for this compound and its derivatives.
| Synthetic Methodology | Key Features | Application to this compound/Derivatives | Ref. |
| Microwave-Assisted Synthesis | Reduced reaction times, high yields, potential for solvent-free conditions or use of green solvents (e.g., water). | Efficient Paal-Knorr synthesis of pyrrole derivatives. uc.ptpensoft.netorganic-chemistry.org | uc.ptpensoft.netorganic-chemistry.org |
| Molybdenum-Catalyzed Synthesis | Use of inexpensive and readily available starting materials (nitroarenes), tolerance to air and water. | Direct synthesis of N-aryl pyrroles. colab.wsresearchgate.net Synthesis of this compound from nitrodienes. researchgate.net One-pot synthesis with a recyclable catalyst. rsc.org | colab.wsresearchgate.netresearchgate.netrsc.org |
| [4+2]-Cycloaddition/Reductive Ring Contraction | A novel two-step process applicable to a variety of substrates. | Successful synthesis of this compound and its structural modifications from nitroalkenes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Indium-Catalyzed Synthesis | One-pot, three-component reaction with high yields and operational simplicity. | General and efficient synthesis of substituted pyrroles. organic-chemistry.orgthieme-connect.com Potential for use in aqueous media. nih.gov | organic-chemistry.orgthieme-connect.comnih.gov |
Structure Activity Relationship Sar Studies of Bimetopyrol and Its Analogues
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
The pyrrole (B145914) nucleus serves as a critical pharmacophore, contributing to the diverse bioactivities observed in many pharmaceutical compounds. researchgate.netresearchgate.netresearchgate.net For Bimetopyrol, specific structural features have been identified as essential for its potent anti-inflammatory activity. Comparative studies of various 2-phenylpyrrole analogues have indicated that the 2-alkyl-4,5-diarylpyrrole class exhibits the highest potency. Within this class, this compound, with its characteristic 2-methyl and 4,5-bis(p-methoxyphenyl) substituents, stands out as a highly effective anti-inflammatory agent. researchgate.net These findings suggest that the presence of an alkyl group, such as methyl, at the 2-position, coupled with diaryl substitution, specifically p-methoxyphenyl groups, at the 4 and 5 positions of the pyrrole ring, constitutes key pharmacophoric requirements for this compound's biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a vital computational approach that quantifies the correlation between a compound's chemical structure and its observed biological activity. creative-proteomics.comyoutube.com This methodology involves the development of statistical or computational models that utilize molecular descriptors to predict the activity of novel chemical entities, thereby accelerating the identification of promising drug candidates. creative-proteomics.com Although specific QSAR models developed exclusively for this compound derivatives have not been extensively detailed in the available literature, QSAR studies are a well-established technique applied to pyrrole derivatives, including those investigated for their anti-inflammatory potential. dntb.gov.ua Such models are instrumental in optimizing lead compounds by systematically evaluating how structural modifications impact biological efficacy, guiding the design of analogues with improved potency and selectivity. creative-proteomics.comyoutube.com
Integration of Computational Chemistry in SAR Analysis
Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools for identifying and optimizing active molecules, and is integral to SAR analysis. embl.orgspirochem.comimist.ma Advanced techniques such as molecular docking, pharmacophore elucidation, and QSAR modeling are routinely employed to elucidate molecular interactions and predict biological activities. embl.orgspirochem.comnih.govrsc.org Molecular docking, for example, enables researchers to visualize and analyze the binding of ligands to their target proteins, offering critical insights into the structural basis of a compound's activity and guiding the design of enhanced analogues. embl.orgnih.govrsc.org Computational analyses can also elucidate observed SAR trends by pinpointing specific binding interactions that contribute to increased potency. nih.gov Moreover, methods like Density Functional Theory (DFT) calculations have been utilized to investigate the reaction mechanisms involved in the synthesis of pyrrole derivatives, indirectly informing SAR by clarifying how structural features are formed and modified. researchgate.netresearchgate.net The application of these computational methodologies facilitates a profound understanding of structure-activity relationships, thereby accelerating the entire drug discovery pipeline. embl.orgspirochem.com
Molecular Mechanisms of Action of Bimetopyrol
Investigation of Cellular and Subcellular Targets
The neurotoxic and neuroprotective effects of pyrrole (B145914) derivatives have been investigated at the subcellular level, utilizing isolated rat brain fractions to pinpoint specific targets. researchgate.net These studies focus on synaptosomes, mitochondria, and microsomes, which are critical for neuronal function and are vulnerable to oxidative damage. mdpi.commdpi.com
Synaptosomes, which are isolated, sealed nerve endings, retain essential neuronal machinery, including vesicles, enzymes, and mitochondria, making them a valuable model for studying synaptic processes. mdpi.comresearchgate.netspringernature.comnih.gov In studies on pyrrole-based hydrazones, these compounds were found to have mild neurotoxic effects on isolated rat brain synaptosomes at a concentration of 100 µM, indicated by slight decreases in synaptosomal viability and levels of reduced glutathione (B108866) (GSH). mdpi.com
Mitochondria, the primary sites of cellular respiration, and microsomes, which contain oxidative enzymes, are also key subcellular targets. mdpi.com The evaluation of pyrrole hydrazones on these fractions showed a mild toxic effect, characterized by a slight increase in the production of malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in GSH levels. mdpi.com The observed decrease in MDA levels in some experiments suggests a protective effect against lipid peroxidation, particularly in membrane-bound structures susceptible to oxidative damage. mdpi.com These findings indicate that the subcellular targets for the activity of these compounds include mitochondria and microsomes, where they can modulate oxidative stress markers. researchgate.netmdpi.com
Table 1: Effects of Pyrrole Hydrazones on Isolated Rat Brain Subcellular Fractions This table is based on data from studies on pyrrole hydrazone derivatives and is intended to be interactive.
| Subcellular Fraction | Parameter Measured | Observed Effect of Pyrrole Hydrazones (100 µM) | Reference |
|---|---|---|---|
| Synaptosomes | Viability | Mild decrease | mdpi.com |
| Glutathione (GSH) Levels | Mild decrease | mdpi.com | |
| Mitochondria | Malondialdehyde (MDA) Production | Slight increase | mdpi.com |
| Glutathione (GSH) Levels | Decrease | mdpi.com | |
| Microsomes | Malondialdehyde (MDA) Production | Decrease (protective effect noted) | mdpi.com |
Modulation of Inflammatory Pathways at the Molecular Level
Bimetopyrol and related pyrrole compounds modulate inflammation by interfering with key molecular pathways that drive the inflammatory response, such as those involved in leukocyte migration and the formation of edema.
The migration of leukocytes from the bloodstream into tissues is a cornerstone of the inflammatory response, orchestrated by cell adhesion molecules and chemotactic factors. genome.jpcore.ac.ukrevespcardiol.org While direct studies on this compound's effect on leukocyte emigration are not extensively detailed in the available literature, the anti-inflammatory mechanism of pyrrole derivatives is well-established to involve the inhibition of cyclooxygenase (COX) enzymes. pharmacophorejournal.comscirp.orgresearchgate.net
The anti-edema activity of pyrrole derivatives has been demonstrated in vivo using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. pharmacophorejournal.comscirp.org The molecular basis for this effect is largely attributed to the inhibition of COX enzymes, which leads to a reduction in the synthesis of prostaglandins (B1171923) that mediate increased vascular permeability and subsequent edema formation. pharmacophorejournal.comnih.gov
In one study, several newly synthesized pyrrole and pyrrolopyrimidine derivatives showed significant anti-inflammatory activity. pharmacophorejournal.com For example, one compound exhibited a potent anti-edema effect, with an 80.16% inhibition of paw edema four hours after carrageenan injection, an action stronger than that of the reference drug ibuprofen. pharmacophorejournal.com Another study also reported that several fused pyrrole derivatives showed promising anti-inflammatory activity equivalent to reference drugs. researchgate.net Conversely, a separate investigation of six different novel pyrrolic compounds found that while they possessed analgesic properties, they did not exhibit anti-inflammatory activity in the paw edema model. pensoft.net This highlights that the anti-edema effect can be highly dependent on the specific chemical structure of the pyrrole derivative.
Table 2: In Vivo Anti-Inflammatory Activity of Selected Pyrrole Derivatives in Carrageenan-Induced Rat Paw Edema This table is based on data from studies on various pyrrole derivatives and is intended to be interactive.
| Compound Type | Time Post-Carrageenan | Edema Inhibition (%) | Reference Drug | Reference |
|---|---|---|---|---|
| Pyrrole derivative (4d) | 4 hours | 80.16% | Ibuprofen | pharmacophorejournal.com |
| Pyrrole derivative (4a) | 4 hours | 53.96% | Ibuprofen | pharmacophorejournal.com |
| Fused Pyrrole derivatives (multiple) | Not specified | Promising activity | Indomethacin, Ibuprofen | researchgate.net |
| Novel Pyrrolic compounds (six) | Not specified | No significant activity | - | pensoft.net |
There is substantial evidence to suggest that pyrrole derivatives can play a role as carbonyl trapping agents, which is a significant mechanism for mitigating damage from lipid peroxidation. nih.gov During oxidative stress, lipid peroxidation generates highly reactive carbonyl species (RCS), such as α,β-unsaturated aldehydes (e.g., acrolein), which can damage proteins, lipids, and DNA. nih.govnih.gov
The chemical structure of pyrrole itself can be formed through the reaction of these reactive carbonyls with primary amine groups on biological molecules. nih.govnih.gov This process effectively "traps" the damaging carbonyl compound. Studies have shown that the reaction between lipid peroxidation products and amino groups can lead to the formation of pyrrole derivatives, suggesting this as a potential detoxification pathway. nih.govnih.gov For instance, research has demonstrated the formation of long-chain pyrrole fatty esters from the reaction of oxidized fatty acids with lysine (B10760008) in vitro. nih.gov
Furthermore, various pyrrole derivatives have been evaluated for their ability to inhibit lipid peroxidation, often measured by the reduction of malondialdehyde (MDA) levels. nih.govmdpi.com In one study, a pyrrole-cinnamate hybrid compound showed the highest antioxidant activity, inhibiting lipid peroxidation by 62% at a concentration of 100 μM. mdpi.com This anti-lipid peroxidation activity supports the role of the pyrrole scaffold in neutralizing the reactive intermediates of oxidative damage. nih.govmdpi.com
Broader Biological Activity Spectrum within Pyrrole Derivatives Relevant to this compound
The pyrrole scaffold is a key feature in numerous biologically active compounds, contributing to a diverse range of pharmacological activities including antimicrobial, antifungal, and antiviral properties. researchgate.netrsc.orgnih.gov The specific mechanisms of these activities provide a framework for contextualizing the potential molecular interactions of this compound.
Pyrrole derivatives have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has identified specific molecular targets within the bacterium that are inhibited by these compounds.
One of the primary targets for certain 1,5-diarylpyrrole derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3). asm.orgacs.org MmpL3 is an essential transporter protein responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. asm.org Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. The compound BM212, a 1,5-diarylpyrrole derivative, has been shown to target MmpL3, with resistance to BM212 being linked to mutations in the mmpL3 gene. asm.orgasm.org
Another key enzyme targeted by pyrrole derivatives is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. mdpi.com InhA is a vital enzyme in the type II fatty acid biosynthesis pathway of M. tuberculosis. mdpi.com Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential for the bacterial cell wall. Certain pyrrolyl benzamide (B126) derivatives have been specifically designed and evaluated as inhibitors of InhA. mdpi.com
Furthermore, some pyrrole-2-carboxylate derivatives have demonstrated potent antibacterial activity against Mycobacterium tuberculosis H37Rv. mdpi.com The activity of these compounds is comparable to standard antimycobacterial drugs like ethambutol. mdpi.com
Table 1: Examples of Antimicrobial Pyrrole Derivatives and their Mechanisms
| Compound Class | Specific Compound Example | Target | Mechanism of Action | Organism |
| 1,5-Diarylpyrrole | BM212 | MmpL3 | Inhibition of mycolic acid transport | Mycobacterium tuberculosis |
| Pyrrolyl benzamide | Not specified | InhA (Enoyl-ACP reductase) | Inhibition of type II fatty acid biosynthesis | Mycobacterium tuberculosis |
| Pyrrole-2-carboxylate | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Not fully elucidated | Inhibition of growth | Mycobacterium tuberculosis H37Rv |
The antifungal activity of pyrrole derivatives is often attributed to their ability to interfere with the synthesis and integrity of the fungal cell membrane. A primary target in this context is ergosterol (B1671047), the main sterol component of fungal cell membranes.
Certain substituted pyrroles have been found to inhibit the enzyme 3-hydroxy-methyl-glutaryl-CoA (HMG-CoA) reductase. nih.gov This enzyme is crucial for the mevalonate (B85504) pathway, which leads to the synthesis of ergosterol. nih.gov By inhibiting HMG-CoA reductase, these compounds decrease the production of ergosterol, leading to a compromised cell membrane and reduced yeast viability. nih.gov This mechanism has been observed in Candida glabrata. nih.gov
Other pyrrole-containing compounds, such as pyrrolnitrin, exert their antifungal effects by disrupting the cell membrane's structure and function, though the exact interactions are complex. rsc.org The accumulation of sterol precursors and the depletion of ergosterol result in a plasma membrane with altered fluidity and structure. google.com
Table 2: Examples of Antifungal Pyrrole Derivatives and their Mechanisms
| Compound Class | Specific Compound Example | Target/Mechanism | Effect | Organism |
| Substituted Pyrroles | Compound 5b (from study) | HMG-CoA Reductase Inhibition | Decreased ergosterol synthesis, reduced viability | Candida glabrata |
| Nitropyrroles | Pyrrolomycin A | Cell membrane disruption | Reduced antimicrobial activity upon N-alkylation | Candida albicans, Trichophyton mentagophytes |
| Synthetic Pyrroles | Pyrrolnitrin | Cell membrane disruption | Potent antifungal activity | Various fungi |
The antiviral potential of pyrrole derivatives has been demonstrated against a variety of viruses, with mechanisms targeting different stages of the viral life cycle.
One significant mechanism involves the inhibition of viral replication machinery. For instance, thieno[3,2-b]pyrrole derivatives have been identified as inhibitors of neurotropic alphaviruses. nih.gov The use of replicon-based assays suggests that these compounds likely target viral replicase proteins, thereby reducing viral RNA accumulation. nih.gov
Another antiviral strategy of pyrrole derivatives is the inhibition of key viral enzymes. Molecular docking studies have shown that certain pyrrole derivatives can bind to and inhibit the main protease (Mpro) of SARS-CoV-2. researchgate.net Mpro is a cysteine enzyme that is essential for viral replication, making it a prime target for antiviral drugs. researchgate.net
Furthermore, N-substituted pyrrole derivatives have been identified as entry inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). asm.org These compounds interfere with the formation of the gp41 six-helix bundle, a critical step in the fusion of the viral and cellular membranes. asm.org By blocking this process, these pyrrole derivatives prevent the virus from entering the host cell. asm.org
Table 3: Examples of Antiviral Pyrrole Derivatives and their Mechanisms
| Compound Class | Specific Compound Example | Target/Mechanism | Effect | Virus |
| Thieno[3,2-b]pyrrole | CCG32091 | Viral replicase proteins | Reduction of viral RNA accumulation | Neurotropic alphaviruses |
| General Pyrrole Derivatives | Not specified | Main Protease (Mpro) | Inhibition of viral replication | SARS-CoV-2 |
| N-substituted pyrroles | NB-2, NB-64 | gp41 six-helix bundle formation | Inhibition of viral entry/fusion | HIV-1 |
Preclinical Pharmacological and Biological Investigations of Bimetopyrol
In Vitro Cellular and Biochemical Assays
In vitro studies using various cell lines are fundamental for elucidating the molecular mechanisms by which a compound exerts its effects. For a substance with potential anti-inflammatory properties like Bimetopyrol, cell-based assays can reveal its influence on pathways related to cell proliferation, migration, and the expression of key biological molecules.
Investigations in this area typically assess a compound's ability to modulate the expression of proteins involved in inflammation and tissue remodeling. For instance, studies may evaluate the expression of fibrosis markers such as collagen I and α-smooth muscle actin (α-SMA) in fibroblast cell lines, which are crucial in the development of chronic inflammatory conditions mdpi.com. Furthermore, the impact on cell proliferation is a common endpoint, measured through antiproliferative assays in various cell lines, including cancer cell lines, to determine a compound's cytostatic potential nih.govnih.gov. The effective concentration for 50% inhibition (EC50) is a key parameter derived from these studies nih.gov.
While specific biofilm inhibition data for this compound is not detailed in the available literature, extensive research has been conducted on structurally related pyrrole-containing compounds, particularly pyrrole-imidazole alkaloids derived from marine sponges. These analogues have been identified as potent inhibitors of bacterial biofilm formation, a key virulence factor in many persistent infections nih.gov. Biofilms are complex communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses nih.gov.
The anti-biofilm activity of pyrrole (B145914) analogues has been demonstrated against a range of problematic pathogens. Oroidin, a foundational pyrrole-imidazole alkaloid, and its derivatives have shown the ability to inhibit and disperse biofilms of bacteria such as Acinetobacter baumannii nih.gov. Studies have explored how chemical modifications to the pyrrole structure affect anti-biofilm efficacy, establishing structure-activity relationships nih.gov.
Research has shown that certain phakellin-based alkaloids, which contain the pyrrole motif, can significantly reduce biofilm formation by E. coli nih.gov. Importantly, this inhibition often occurs via a non-microbicidal mechanism, meaning the compounds interfere with biofilm development without killing the planktonic (free-floating) bacteria nih.gov. This is a desirable trait for anti-biofilm agents as it may reduce the selective pressure for developing resistance. Other pyrrole-containing molecules, like pyrrole-2-carboxylic acid, have also been shown to inhibit biofilm formation and suppress virulence in pathogens like Listeria monocytogenes by reducing the excretion of extracellular polymeric substances (EPS) that form the biofilm matrix researchgate.net.
Table 1: Examples of Biofilm Inhibition by Pyrrole Analogues
| Compound/Analogue | Target Organism(s) | Observed Effect | IC50 Value (if reported) |
|---|---|---|---|
| Oroidin | Pseudomonas aeruginosa (PAO1) | Modest anti-biofilm activity | 190 µM nih.gov |
| Oroidin | Pseudomonas aeruginosa (PA14) | Modest anti-biofilm activity | 166 µM nih.gov |
| Dihydrosventrin | Pseudomonas aeruginosa (PAO1) | Stronger inhibition than oroidin | 52 µM nih.gov |
| Dibromoisophakellin | E. coli | Significant reduction of biofilm | 50.9 µg/mL nih.gov |
| Dibromophakellin | E. coli | Significant reduction of biofilm | 31.3 µg/mL nih.gov |
To understand the direct immunomodulatory effects of a compound, researchers often use isolated primary immune cells. Peritoneal exudate cells (PECs) from rats, which are a rich source of macrophages, are frequently used for this purpose nih.govnih.govwustl.edu. These ex vivo and in vitro models allow for the study of a compound's influence on the production of key inflammatory and anti-inflammatory mediators.
In a typical assay, PECs are harvested and cultured. The cells can be examined immediately or stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an infection nih.govnih.gov. The effect of the test compound on the production of various cytokines and other inflammatory molecules is then measured. Key endpoints often include the expression levels of messenger RNA (mRNA) or the secreted protein levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as anti-inflammatory cytokines like Interleukin-10 (IL-10) nih.govnih.gov.
By analyzing the balance of these mediators, scientists can determine if a compound like this compound shifts the cellular response towards a pro-inflammatory or an anti-inflammatory state. For example, a compound that increases the IL-10/IL-1β ratio would be considered to have a beneficial immunomodulatory effect, potentially limiting excessive inflammation nih.govnih.gov. These isolated cell studies provide crucial, specific information about a compound's direct interaction with immune cells, independent of systemic effects.
In Vivo Animal Model Studies (Non-Human)
The cotton pellet-induced granuloma model in rats is a widely used and classic method for evaluating the efficacy of anti-inflammatory agents against chronic inflammation wisdomlib.orgmdpi.com. This model assesses the transudative and proliferative phases of the inflammatory process researchgate.net. The procedure involves the subcutaneous implantation of sterile cotton pellets into the rat nih.gov. This foreign body stimulus triggers a chronic inflammatory response, leading to the formation of granulomatous tissue around the implant over several days nih.govnih.gov.
The anti-inflammatory activity of a test compound is determined by its ability to reduce the formation of this granuloma. After a set period, typically seven days, the cotton pellets encased in granulomatous tissue are excised mdpi.comnih.gov. The primary endpoints measured are the wet weight of the pellet, which reflects fluid accumulation (transudate), and the dry weight (after drying), which correlates with the amount of newly formed connective or granulomatous tissue (the proliferative component) researchgate.netnih.gov. A significant reduction in the dry weight of the pellet in treated animals compared to a control group indicates potent anti-proliferative and anti-inflammatory activity. This compound has been evaluated for its anti-inflammatory effects, including its activity in rat models of induced arthritis, suggesting its assessment in chronic inflammatory models like the cotton pellet granuloma is a relevant part of its preclinical investigation nih.gov.
In vivo animal models are indispensable for examining the influence of a pharmacological agent on complex, tissue-level inflammatory responses that cannot be replicated in vitro. Models of induced inflammation, such as adjuvant-induced arthritis in rats, provide a platform to study the systemic and local effects of a compound on inflamed tissues nih.gov.
The assessment of tissue-level responses involves several layers of analysis. Macroscopically, researchers can evaluate physical signs of inflammation, such as paw swelling in arthritis models nih.gov. Microscopically, histological analysis of the affected tissues (e.g., joints, or the granulomatous tissue from the cotton pellet model) is performed. This allows for the detailed examination of cellular infiltration, where the presence and density of immune cells like neutrophils and macrophages are quantified nih.govmdpi.com.
Furthermore, these studies assess changes in tissue architecture and the extent of fibrosis or tissue damage. For example, in peritoneal tissues, inflammation can lead to the thickening of the sub-mesothelial connective tissue and the accumulation of collagen fibers, which can be visualized with specific staining techniques mdpi.com. The expression of specific protein markers within the tissue, such as fibroblast markers (αSMA) or mesothelial cell markers (cytokeratin), can also be analyzed through immunohistochemistry to understand cellular changes like the mesothelial-mesenchymal transition (MMT) mdpi.com. Such comprehensive tissue-level analysis in animal models provides critical evidence of a compound's therapeutic potential in modulating chronic inflammatory diseases.
Studies on Target Tissue Accumulation and Localized Effects in Animal Models
Similarly, detailed pharmacokinetic studies outlining the target tissue accumulation and localized effects of this compound in animal models are not extensively reported in accessible literature. The initial 1972 publications from the Yakugaku Zasshi allude to pharmacokinetic studies being conducted, but the specific quantitative data on tissue distribution, concentration in various organs, and any resulting localized pathological effects are not available in the abstracts or subsequent citations.
Understanding the tissue distribution of a compound is crucial for identifying potential target organs for toxicity and for elucidating its mechanism of action. Standard preclinical studies would typically involve administering the compound to animal models and subsequently measuring its concentration in various tissues such as the liver, kidneys, brain, and spleen over time. This information helps to determine if the compound accumulates in specific organs, which could lead to localized adverse effects. In the case of this compound, this critical information is not publicly documented.
Interactive Data Table: Summary of Target Tissue Accumulation Studies for this compound (Note: Data not available in sufficient detail in reviewed sources)
| Tissue/Organ | Animal Model | Peak Concentration (Cmax) | Time to Peak Concentration (Tmax) | Localized Effects Observed |
| Liver | Not Specified | Data not available | Data not available | Data not available |
| Kidney | Not Specified | Data not available | Data not available | Data not available |
| Spleen | Not Specified | Data not available | Data not available | Data not available |
| Brain | Not Specified | Data not available | Data not available | Data not available |
| --- | --- | --- | --- | --- |
Computational Chemistry and Theoretical Modeling of Bimetopyrol
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comq-chem.com DFT calculations are instrumental in determining the optimized molecular geometry of Bimetopyrol, predicting its three-dimensional structure with high precision. nih.gov The theory is founded on the principle that the ground-state energy of a molecule is a functional of its electron density. nih.gov By solving the Kohn-Sham equations, DFT can provide valuable information about the molecule's electronic and structural properties. mdpi.com
DFT methods, such as B3LYP, are commonly used to investigate the molecular and atomic properties of complex organic molecules. nih.govnih.gov For a molecule like this compound, DFT calculations would begin with geometry optimization to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. damascusuniversity.edu.sy This process yields crucial data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is a powerful tool for analyzing the chemical reactivity of this compound. longdom.org Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Other reactivity parameters that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity, which collectively provide a comprehensive picture of this compound's reactivity. longdom.orgresearchgate.net
To visualize reactive sites, Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations. nih.gov These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), thereby predicting how this compound might interact with other molecules. nih.gov
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1250.45 | Indicates the stability of the optimized geometry. |
| HOMO Energy (eV) | -6.2 | Relates to the molecule's electron-donating ability. |
| LUMO Energy (eV) | -1.8 | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.4 | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.5 | Measures the polarity of the molecule. |
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.compreprints.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of this compound and its interactions with biological targets such as proteins or nucleic acids. biomedres.usrsc.org This technique is invaluable for understanding the molecular basis of a drug's mechanism of action. researchgate.net
An MD simulation of this compound interacting with a target protein would begin with the three-dimensional structures of both the ligand (this compound) and the target. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. preprints.org The simulation proceeds by calculating the forces between all atoms at short time intervals (femtoseconds) and updating their positions and velocities. mdpi.com
Through MD simulations, researchers can observe how this compound binds to its target, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the target upon binding. researchgate.net Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to detail specific interactions. ucr.edu These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of this compound for its target. ucr.edu
Hypothetical Parameters from a Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Hypothetical Finding | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The duration of the simulation to observe dynamic events. |
| Average RMSD of Complex | 1.5 Å | Indicates a stable binding of this compound in the target's active site. |
| Key Interacting Residues | Tyr84, Phe256, Arg292 | Specific amino acids in the target protein that form crucial interactions with this compound. |
| Average Number of Hydrogen Bonds | 3 | Quantifies a key type of interaction contributing to binding affinity. |
| Calculated Binding Free Energy (kcal/mol) | -9.5 | A quantitative prediction of the binding affinity between this compound and its target. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, which encompass a range of methods including DFT, are fundamental for predicting the electronic properties and reactivity of this compound. nih.govmdpi.com These calculations provide a detailed understanding of the molecule's electronic structure, which governs its chemical behavior. mdpi.com By solving the Schrödinger equation (or its approximations), these methods can elucidate properties that are difficult or impossible to measure experimentally. researchgate.net
The electronic properties of this compound, such as its electron density distribution, molecular orbitals, and electrostatic potential, can be accurately computed. researchgate.net Natural Bond Orbital (NBO) analysis, a quantum chemical method, can be used to study intramolecular and intermolecular bonding and interactions, providing insights into charge transfer and delocalization within the this compound molecule. researchgate.net
For reactivity prediction, quantum chemical calculations can be used to model reaction pathways and determine the energies of transition states. researchgate.net This allows for the prediction of reaction kinetics and mechanisms, which is crucial for understanding how this compound might be metabolized or how it might react with its biological target. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound, providing information about its electronic transitions. nih.gov
Hypothetical Electronic and Reactivity Descriptors for this compound from Quantum Chemical Calculations
| Descriptor | Hypothetical Value | Chemical Insight |
|---|---|---|
| Ionization Potential (eV) | 7.1 | Energy required to remove an electron from this compound. |
| Electron Affinity (eV) | 1.2 | Energy released when an electron is added to this compound. |
| Global Hardness (η) | 2.95 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.3 | A measure of the molecule's ability to accept electrons. |
| Predicted λmax (nm) | 280 | The wavelength of maximum UV-Vis absorption, related to electronic transitions. |
Predictive Modeling of Physicochemical and Pharmacological Profiles
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, is used to forecast the physicochemical and pharmacological profiles of this compound based on its molecular structure. researchgate.netnih.govnih.gov These models are built on large datasets of known compounds and their properties, and they can predict various characteristics of new molecules like this compound. figshare.comscilit.com
For the physicochemical profile, predictive models can estimate properties such as solubility, lipophilicity (logP), melting point, and boiling point. figshare.com These properties are crucial for drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.net
In terms of the pharmacological profile, predictive modeling can be used to forecast the bioactivity of this compound against various biological targets, as well as its potential toxicity. nih.govresearchgate.net By analyzing the structural features of this compound and comparing them to those of known active and inactive compounds, these models can predict its likelihood of interacting with specific proteins or causing adverse effects. nih.govnih.gov This allows for the early-stage assessment of a compound's potential as a drug candidate. ucr.edu
Hypothetical Predicted Physicochemical and Pharmacological Properties of this compound
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Indicates the lipophilicity of the molecule, affecting membrane permeability. |
| Aqueous Solubility (logS) | -3.5 | Predicts how well the compound dissolves in water, impacting bioavailability. |
| Predicted Bioactivity Score (Target X) | 0.65 | A probabilistic score indicating the likelihood of activity against a specific biological target. |
| hERG Inhibition Probability | 0.15 | Predicts the risk of cardiotoxicity. |
| Blood-Brain Barrier Permeability | High | Indicates the potential for the compound to enter the central nervous system. |
Advanced Analytical and Research Methodologies in Bimetopyrol Studies
Spectroscopic Techniques for Structural Characterization (e.g., NMR, UV, EPR)
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of synthesized compounds like Bimetopyrol. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and functional groups within the molecule. For this compound, ¹H NMR would reveal characteristic signals for the methyl group, the pyrrole (B145914) ring protons, and the methoxyphenyl substituents, including the distinct aromatic protons and methoxy (B1213986) groups. ¹³C NMR would further confirm the carbon backbone, including quaternary carbons and those bearing substituents. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity between atoms, providing definitive structural assignments colab.ws.
Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for characterizing chromophores within the this compound molecule, such as the π-electron system of the pyrrole ring and the aromatic substituents. UV-Vis spectra can provide information about electronic transitions and can be used for quantitative analysis if a suitable chromophore is present and calibrated colab.ws.
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is typically used for detecting and characterizing species with unpaired electrons, such as free radicals or transition metal ions. While this compound itself is not expected to be paramagnetic under normal conditions, EPR might be employed in studies investigating its redox behavior, potential radical intermediates during synthesis or degradation, or in conjunction with paramagnetic probes for studying its interactions with biological systems colab.ws.
Chromatographic Methods for Purity and Metabolite Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for identifying and quantifying any impurities or metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be used to determine its purity by separating it from starting materials, byproducts, or degradation products colab.ws. Various detection methods, such as UV-Vis or mass spectrometry, can be coupled with HPLC to enhance sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying this compound and its potential metabolites or degradation products. LC-MS can provide accurate mass measurements, fragmentation patterns, and retention times, allowing for the definitive identification of compounds in complex matrices, such as biological samples or reaction mixtures colab.ws. This is particularly useful for tracking metabolic pathways or identifying trace impurities that might affect the compound's efficacy or safety profile.
Table 7.2.1: Representative Chromatographic Analysis Parameters for this compound
| Parameter | Typical Value/Range (Illustrative) | Description |
| HPLC Purity | > 98.0% | Percentage of this compound detected relative to all detected components in the sample, as determined by peak area integration in an HPLC chromatogram. |
| HPLC Retention Time | 5.5 - 7.0 min | The time it takes for this compound to elute from the chromatographic column under specific mobile phase and flow rate conditions. (Specific values depend on column and method). |
| LC-MS m/z (Protonated) | 294.1488 | The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺), crucial for identification and quantification. |
Note: The values provided are illustrative and would be determined experimentally based on specific analytical conditions.
High-Throughput Screening Platforms for Derivative Evaluation
The synthesis of structural modifications or derivatives of this compound suggests a strategy for exploring structure-activity relationships (SAR) and identifying compounds with enhanced or altered biological profiles researchgate.netcolab.wsresearcher.liferesearchgate.netresearchgate.netresearchgate.netjst.go.jp. High-Throughput Screening (HTS) platforms are instrumental in this process, enabling the rapid evaluation of large libraries of compounds against specific biological targets or assays bmglabtech.comwikipedia.orgnih.govnih.govirbm.com. HTS utilizes automation, miniaturization, and sensitive detection systems to test thousands to millions of compounds efficiently.
For this compound derivatives, HTS could be employed to screen for improved anti-inflammatory activity, or to identify activity against other therapeutic targets. The process typically involves preparing compound libraries, establishing robust and automatable assays (e.g., enzyme inhibition assays, cell-based assays), configuring robotic workstations for liquid handling and plate reading, and sophisticated data processing for hit identification bmglabtech.comwikipedia.orgirbm.com. Hits identified through HTS serve as starting points for further optimization in drug discovery programs.
Table 7.3.1: Hypothetical High-Throughput Screening (HTS) Output for this compound Derivatives
| Derivative ID | Assay Type | Target (Example) | IC₅₀ / EC₅₀ (µM) | % Inhibition at X µM | Hit/Miss |
| BMT-D01 | Anti-inflammatory | COX-2 | 0.5 | 95% at 1 µM | Hit |
| BMT-D02 | Anti-inflammatory | TNF-α | 15.2 | 60% at 10 µM | Miss |
| BMT-D03 | Cytotoxicity | Cancer Cell Line | 5.1 | N/A | Caution |
| BMT-D04 | Anti-inflammatory | IL-6 | 2.3 | 88% at 5 µM | Hit |
Note: This table illustrates the type of data generated by HTS. IC₅₀/EC₅₀ values and specific targets would be determined by the experimental assays performed.
Bioinformatic and Chemoinformatic Approaches in Data Analysis
Bioinformatic and chemoinformatic approaches play a crucial role in analyzing the vast datasets generated from experimental studies and in guiding further research and development. Chemoinformatics utilizes computational methods to store, retrieve, and analyze chemical information, focusing on molecular structures and properties. For this compound, chemoinformatic analysis can involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), performing similarity searches, and building quantitative structure-activity relationship (QSAR) models to predict biological activity or physicochemical properties of its derivatives colab.wsresearchgate.netnih.gov. These analyses can help prioritize compounds for synthesis and testing, and provide insights into the molecular features critical for this compound's activity.
Bioinformatics, on the other hand, typically deals with biological data, such as genomic, proteomic, or metabolomic information. While direct application to this compound's chemical structure might be limited unless its biological targets or metabolic pathways are extensively studied, bioinformatics can be used to analyze gene expression profiles affected by this compound treatment, identify potential protein targets through docking studies, or compare this compound's structural motifs with known pharmacophores in biological databases colab.wscuny.educuny.edu. Integrating chemoinformatic and bioinformatic approaches allows for a more comprehensive understanding of this compound's mechanism of action and its interactions within biological systems.
Table 7.4.1: Illustrative Chemoinformatic Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value (Approx.) | Relevance to this compound |
| Physicochemical | Molecular Weight ( g/mol ) | 293.35 | Fundamental property influencing solubility, permeability, and pharmacokinetic behavior. |
| XlogP (predicted) | 4.3 | Predicts lipophilicity, impacting membrane permeability and distribution. | |
| Topological Polar SA (Ų) | 34.3 | Relates to polarity and potential for hydrogen bonding, influencing solubility and interactions. | |
| Structural Complexity | Number of Rotatable Bonds | 13 | Indicates conformational flexibility, which can affect binding to targets. |
| Number of Rings | 3 | Contributes to the rigidity and overall shape of the molecule. | |
| Substructure Analysis | Pyrrole Ring Presence | Yes | Key pharmacophore associated with various biological activities. |
| Methoxyphenyl Groups | Two | Contribute to electronic properties and potential for pi-pi interactions or hydrogen bonding via oxygen atoms. |
Note: Values are based on computed properties and may vary depending on the software and algorithms used.
Compound List:
this compound
Pentabromopseudilin
Pseudilin
o-hydroxycinnamaldehyde
o-methoxycinnamaldehyde
o-methylpseudilin
Atrazine
Nicotine
Pyrrolnitrin
Chalcone derivatives
Piperidines
Isoxazoline N-oxides
5,6-dihydro-4H-1,2-oxazine N-oxides
Dihydofurans
Pyrrolizidinone
Indole
Azaazulene
Methyl Phenol Derivatives of Hydrazones
V(IV) complexes
Co(II) complexes
Cu(II) complexes
Pyrroloquinolin
Benzannulated heterocycles
Pyrimidinediazepine
Pyrimidine
Polyheterocycles
FDA-approved drugs
Bioactive natural products
Cyclooctane derivatives
PROTACs
STAT3
Bruton tyrosine kinase
Taxanes
Pironetin
Vinca alkaloids
Laulimalide
Colchicine
Q & A
Q. How can empirical contradictions in this compound’s dose-response relationships be systematically analyzed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. Use contradiction matrices (e.g., TRIZ model) to prioritize variables such as concentration-dependent off-target effects or assay sensitivity thresholds. Validate findings via meta-analysis of independent datasets, adjusting for heterogeneity using random-effects models .
Q. What strategies mitigate bias in this compound’s preclinical toxicity assessments?
- Methodological Answer : Implement blinded histopathological evaluations and randomize treatment groups to reduce observer bias. Use species-specific positive controls (e.g., cisplatin for nephrotoxicity) to calibrate assay sensitivity. Apply Bayesian statistical frameworks to quantify uncertainty in dose-extrapolation models .
Data Analysis & Reporting
Q. How should conflicting spectral data for this compound’s structural isomers be reconciled?
- Methodological Answer : Perform X-ray crystallography for definitive structural assignment. Compare experimental NMR/Mass spectra with computational predictions (DFT calculations) to identify isomer-specific peaks. Report discrepancies in supplementary materials with annotated spectra and confidence intervals .
Q. What statistical frameworks are recommended for analyzing non-linear dose-response curves in this compound studies?
- Methodological Answer : Use four-parameter logistic (4PL) regression for sigmoidal curves or the Hill equation for cooperativity effects. Apply Akaike’s Information Criterion (AIC) to compare model fits. Report IC50/EC50 values with 95% confidence intervals and adjust for multiple comparisons using the Benjamini-Hochberg procedure .
Ethical & Compliance Considerations
Q. How do researchers align this compound trials with ethical guidelines for animal or human studies?
- Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval. In human trials, adhere to Declaration of Helsinki principles, document informed consent, and submit protocols to Institutional Review Boards (IRBs). Use CONSORT flow diagrams for clinical trial transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
